molecular formula C25H21N5OS B11382507 3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11382507
M. Wt: 439.5 g/mol
InChI Key: MPBSPDBHHFLXRE-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the triazole and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21N5OS

Molecular Weight

439.5 g/mol

IUPAC Name

3-(2-methylphenyl)-5-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H21N5OS/c1-17-9-8-13-20(15-17)30-24(19-11-4-3-5-12-19)27-28-25(30)32-16-22-26-23(29-31-22)21-14-7-6-10-18(21)2/h3-15H,16H2,1-2H3

InChI Key

MPBSPDBHHFLXRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)C5=CC=CC=C5

Origin of Product

United States

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